

# (S)-TCO-PEG3-maleimide CAS number and supplier information

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## Compound of Interest

Compound Name: (S)-TCO-PEG3-maleimide

Cat. No.: B2651137

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## In-Depth Technical Guide: (S)-TCO-PEG3-maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-TCO-PEG3-maleimide**, a heterobifunctional linker crucial for advanced bioconjugation strategies in research and drug development. This document details its chemical properties, supplier information, and protocols for its application, particularly in the construction of antibody-drug conjugates (ADCs).

## Introduction to (S)-TCO-PEG3-maleimide

**(S)-TCO-PEG3-maleimide** is a key reagent in the field of bioorthogonal chemistry. It features a strained (S)-trans-cyclooctene (TCO) group and a maleimide moiety, connected by a hydrophilic polyethylene glycol (PEG3) spacer. This unique architecture allows for a two-step conjugation strategy with exceptional control and efficiency.

The TCO group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule. This "click chemistry" reaction is known for its remarkably fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst. The maleimide group, on the other hand, selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to

form a stable thioether bond. The PEG3 spacer enhances aqueous solubility and reduces potential steric hindrance between the conjugated molecules.

## Chemical and Physical Properties

A summary of the key quantitative data for **(S)-TCO-PEG3-maleimide** is presented in the table below. It is important to note that while the CAS number for the racemic or unspecified mixture of TCO-PEG3-maleimide is commonly cited, a specific CAS number for the (S)-enantiomer is not consistently provided by all suppliers. MedchemExpress, a supplier of the (S)-isomer, provides the catalog number HY-133477.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Chemical Name	(S)-TCO-PEG3-maleimide	MedchemExpress
Catalog Number	HY-133477	MedchemExpress <a href="#">[2]</a>
CAS Number	1609659-01-9 (unspecified stereochemistry)	Conju-Probe <a href="#">[3]</a> , TCI America <a href="#">[4]</a> , AWS <a href="#">[5]</a>
1809356-72-6 (unspecified stereochemistry)	MedchemExpress <a href="#">[6]</a>	
Molecular Formula	C <sub>24</sub> H <sub>37</sub> N <sub>3</sub> O <sub>8</sub>	MedchemExpress <a href="#">[1]</a>
Molecular Weight	495.57 g/mol	MedchemExpress <a href="#">[1]</a>
Appearance	Colorless to slightly yellow oil	AWS <a href="#">[5]</a>
Purity	>95% (HPLC)	AWS <a href="#">[5]</a>
Solubility	DMSO, DMF, DCM, THF, Chloroform	AWS <a href="#">[5]</a>
Storage Conditions	-20°C, protect from light	Conju-Probe <a href="#">[3]</a>

## Supplier Information

**(S)-TCO-PEG3-maleimide** is a specialized chemical reagent. The following supplier has been identified to explicitly offer the (S)-enantiomer:

- MedchemExpress: Catalog number HY-133477[1][2]

Other suppliers offer TCO-PEG3-maleimide without specifying the stereochemistry.

Researchers should contact the suppliers directly to confirm the isomeric composition if enantiopurity is critical for their application.

## Experimental Protocols

The following protocols provide a general framework for the use of TCO-PEG3-maleimide in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs). These protocols are based on established methods for maleimide-thiol and TCO-tetrazine ligations. Researchers should optimize reaction conditions for their specific antibody, payload, and application.

### Conjugation of (S)-TCO-PEG3-maleimide to a Thiol-Containing Payload

This protocol describes the initial step of reacting the maleimide moiety of the linker with a payload containing a free sulfhydryl group.

Materials:

- Thiol-containing payload (e.g., a cytotoxic drug)
- **(S)-TCO-PEG3-maleimide**
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
- Purification system (e.g., preparative HPLC)

Procedure:

- **Payload Preparation:** Dissolve the thiol-containing payload in an appropriate anhydrous solvent to prepare a stock solution.

- **Linker Preparation:** Immediately before use, dissolve **(S)-TCO-PEG3-maleimide** in the same anhydrous solvent to create a stock solution of known concentration.
- **Conjugation Reaction:**
  - In a reaction vessel, add the payload solution to the reaction buffer.
  - Add a 1.1 to 1.5-fold molar excess of the **(S)-TCO-PEG3-maleimide** solution to the payload solution.
  - Incubate the reaction for 1-4 hours at room temperature, protected from light.
- **Purification:** Purify the resulting TCO-functionalized payload using reverse-phase HPLC to remove unreacted linker and payload.
- **Characterization:** Confirm the successful conjugation and purity of the product by LC-MS analysis.

## Antibody Reduction and Conjugation with TCO-Functionalized Payload

This protocol outlines the reduction of antibody interchain disulfide bonds to generate free thiols for conjugation with the TCO-functionalized payload.

### Materials:

- Antibody of interest in a suitable buffer (e.g., PBS)
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- TCO-functionalized payload (from Protocol 4.1)
- Conjugation Buffer: PBS or similar, pH 7.2-7.5, containing EDTA (e.g., 1-2 mM) to prevent re-oxidation of thiols.
- Quenching solution: N-ethylmaleimide or L-cysteine in conjugation buffer.
- Purification system (e.g., size-exclusion chromatography (SEC))

#### Procedure:

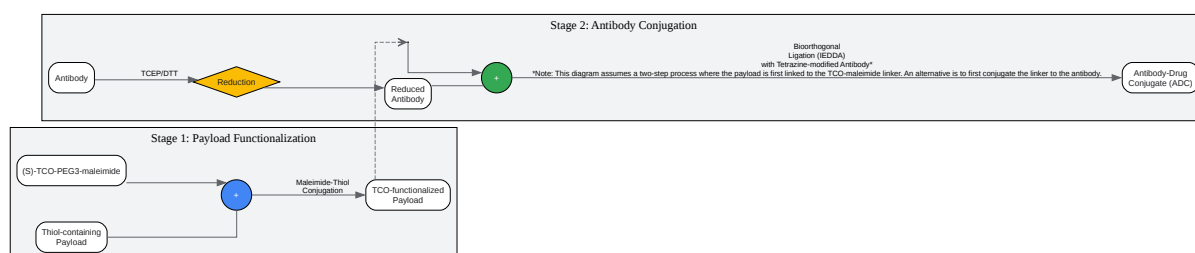
- Antibody Reduction:
  - Prepare the antibody at a concentration of 2-10 mg/mL in degassed conjugation buffer.
  - Add a 10-20 fold molar excess of TCEP to the antibody solution.
  - Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.
- Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column or SEC, eluting with degassed conjugation buffer.
- Conjugation to TCO-Payload:
  - Immediately after purification, add a 3-10 fold molar excess of the purified TCO-functionalized payload to the reduced antibody solution.
  - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching: Add a quenching solution to cap any unreacted thiol groups on the antibody.
- Purification of ADC: Purify the resulting ADC using SEC to remove unreacted payload and other small molecules.
- Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

## Signaling Pathways and Experimental Workflows

The primary utility of **(S)-TCO-PEG3-maleimide** is to create bioconjugates. The following diagrams illustrate the logical workflow for creating an antibody-drug conjugate (ADC) using this linker.

### Workflow for ADC Synthesis

The synthesis of an ADC using **(S)-TCO-PEG3-maleimide** can be conceptualized in a two-stage process. The first stage involves the functionalization of the payload, and the second stage is the conjugation to the antibody.

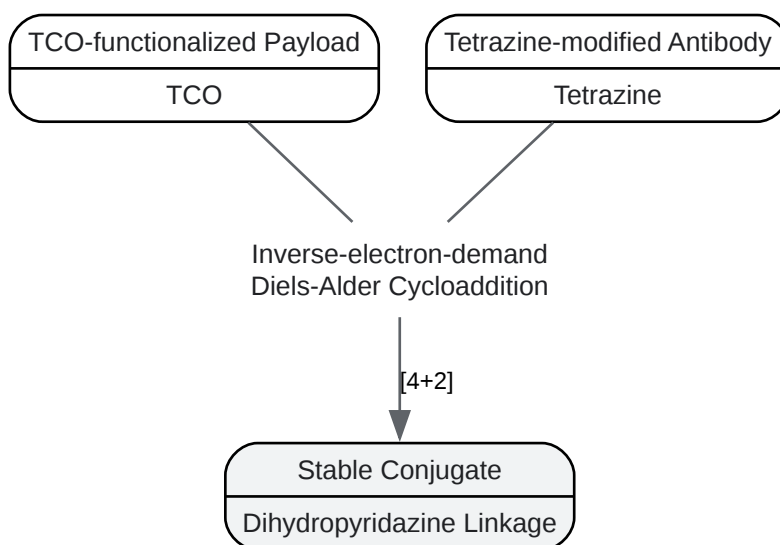


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Caption: Workflow for ADC synthesis using **(S)-TCO-PEG3-maleimide**.

## Bioorthogonal Ligation Reaction

The core of the "click chemistry" step is the inverse-electron-demand Diels-Alder reaction between the TCO group on the functionalized payload and a tetrazine group on a modified antibody.



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Caption: The TCO-tetrazine bioorthogonal ligation reaction.

This technical guide provides foundational information for researchers and professionals working with **(S)-TCO-PEG3-maleimide**. For specific applications, further optimization of the described protocols is recommended.

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